Ceftriaxone disodium salt hemiheptahydrate
Overview
Description
Ceftriaxone disodium salt hemiheptahydrate is a third-generation cephalosporin antibiotic . It is chemically synthesized from 7-aminocephalosporanic acid (7-ACA) and has a broad spectrum of activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria . It is also thought to increase EAAT2 pump expression in the central nervous system and to reduce glutamatergic toxicity .
Synthesis Analysis
Ceftriaxone sodium is chemically synthesized from 7-aminocephalosporanic acid (7-ACA). The quality of ceftriaxone sodium raw material is the most important factor in replicating the formulation, and a key factor affecting the quality of raw materials is the ceftriaxone sodium crystallisation process .Molecular Structure Analysis
The molecular formula of Ceftriaxone disodium salt hemiheptahydrate is C36H46N16Na4O21S6 .Physical And Chemical Properties Analysis
Ceftriaxone disodium salt hemiheptahydrate is a solid at 20 degrees Celsius . It is soluble in water .Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of ceftriaxone sodium hemiheptahydrate has been elucidated using synchrotron X-ray powder diffraction data and density functional techniques, revealing details about its hydrogen bonding and coordination (González et al., 2020).
Complex Formation and Antibacterial Properties
- Research has explored the synthesis and characterization of a calcium complex of ceftriaxone. This complex demonstrated specific antibacterial properties, differing from those of ceftriaxone disodium salt (Novikova et al., 2021).
Electrochemical Studies
- A study conducted cyclic voltammetry of ceftriaxone disodium salt with Cobalt chloride, providing insights into the complex's oxidation and reduction mechanisms and its interaction with CoCl2 (Gomaa et al., 2019).
Pharmaceutical Quality Control
- Development of a new UV spectrophotometric method for the determination and quantification of ceftriaxone sodium has been reported. This method offers a rapid and simple approach for analyzing ceftriaxone in pharmaceutical formulations (Aléssio et al., 2017).
Study on Ceftriaxone Distribution
- An investigation into the distribution of ceftriaxone into rat-tail intervertebral discs provided data on its penetration pathway, highlighting the importance of blood supply for its diffusion into these tissues (Lin et al., 2010).
Interaction with Other Compounds
- Research on a Pb(II) complex with ceftriaxone showed unique antibacterial activity against certain bacteria, differing from that of ceftriaxone alone (Lykhin et al., 2014).
Solubility and Precipitation Studies
- A study assessing the formation of ceftriaxone-calcium precipitates in human plasma provided insights into the solubility and risks associated with this combination, critical for safe clinical use (Schmutz et al., 2011).
Analytical Method Development
- Development of a liquid chromatography-tandem mass spectrometry method for ceftriaxone quantification in human plasma has enabled more precise and sensitive analysis, important for clinical and research applications (Herrera-Hidalgo et al., 2020).
Antibiotic Adjuvant Synergy
- The interaction of ceftriaxone with other compounds, such as sulbactam and disodium edetate, has been studied, revealing synergistic effects against multi-drug-resistant bacteria (Chaudhary & Payasi, 2013).
Safety And Hazards
Ceftriaxone disodium salt hemiheptahydrate may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
There is ongoing research into the formulation of Ceftriaxone Sodium, with a focus on evaluating the consistency of ceftriaxone sodium for injection and replicating the formulation . The solution clarity of the formulation, another key aspect, is addressed by controlling the leachable components found in rubber closures used in the packaging . The time to achieve therapeutic efficacy of the preparation could be preliminarily evaluated by determining the rates of salt formation and protein binding .
properties
IUPAC Name |
tetrasodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;heptahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H18N8O7S3.4Na.7H2O/c2*1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;;;;;;;;;;/h2*5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;;;;7*1H2/q;;4*+1;;;;;;;/p-4/b2*24-8-;;;;;;;;;;;/t2*9-,15-;;;;;;;;;;;/m11.........../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAVBOYXMBQFGR-MAODNAKNSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=C(C(=O)N=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)C(=O)[O-])[O-].CN1N=C(C(=O)N=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)C(=O)[O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N16Na4O21S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73384-59-5 (Parent) | |
Record name | Ceftriaxone sodium [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104376796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045887 | |
Record name | Ceftriaxone disodium salt hemiheptahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1323.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ceftriaxone disodium salt hemiheptahydrate | |
CAS RN |
104376-79-6 | |
Record name | Ceftriaxone sodium [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104376796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceftriaxone disodium salt hemiheptahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFTRIAXONE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023Z5BR09K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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